Cas no 2092267-82-6 (2-(methylamino)-1,3-oxazole-4-carbonitrile)

2-(Methylamino)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a methylamino group at the 2-position and a nitrile functionality at the 4-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The nitrile group offers reactivity for further derivatization, while the methylamino substituent enhances solubility and binding interactions in target molecules. Its stability under standard conditions and compatibility with common organic reactions make it a valuable intermediate for medicinal chemistry and material science research. The compound’s well-defined reactivity profile ensures reproducibility in synthetic pathways.
2-(methylamino)-1,3-oxazole-4-carbonitrile structure
2092267-82-6 structure
Product name:2-(methylamino)-1,3-oxazole-4-carbonitrile
CAS No:2092267-82-6
MF:C5H5N3O
MW:123.112700223923
CID:5407173

2-(methylamino)-1,3-oxazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(methylamino)-1,3-oxazole-4-carbonitrile
    • 2-(Methylamino)oxazole-4-carbonitrile
    • Inchi: 1S/C5H5N3O/c1-7-5-8-4(2-6)3-9-5/h3H,1H3,(H,7,8)
    • InChI Key: HIVHFZCERPBCLV-UHFFFAOYSA-N
    • SMILES: O1C=C(C#N)N=C1NC

2-(methylamino)-1,3-oxazole-4-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7139009-5.0g
2-(methylamino)-1,3-oxazole-4-carbonitrile
2092267-82-6 95%
5.0g
$4309.0 2023-07-10
Enamine
EN300-7139009-0.05g
2-(methylamino)-1,3-oxazole-4-carbonitrile
2092267-82-6 95%
0.05g
$344.0 2023-07-10
Enamine
EN300-7139009-0.25g
2-(methylamino)-1,3-oxazole-4-carbonitrile
2092267-82-6 95%
0.25g
$735.0 2023-07-10
Enamine
EN300-7139009-2.5g
2-(methylamino)-1,3-oxazole-4-carbonitrile
2092267-82-6 95%
2.5g
$2912.0 2023-07-10
Aaron
AR0288GJ-100mg
2-(methylamino)-1,3-oxazole-4-carbonitrile
2092267-82-6 95%
100mg
$734.00 2025-02-17
Aaron
AR0288GJ-1g
2-(methylamino)-1,3-oxazole-4-carbonitrile
2092267-82-6 95%
1g
$2067.00 2023-12-15
Enamine
EN300-7139009-0.5g
2-(methylamino)-1,3-oxazole-4-carbonitrile
2092267-82-6 95%
0.5g
$1158.0 2023-07-10
Enamine
EN300-7139009-1.0g
2-(methylamino)-1,3-oxazole-4-carbonitrile
2092267-82-6 95%
1.0g
$1485.0 2023-07-10
1PlusChem
1P028887-10g
2-(methylamino)-1,3-oxazole-4-carbonitrile
2092267-82-6 95%
10g
$7960.00 2023-12-19
1PlusChem
1P028887-1g
2-(methylamino)-1,3-oxazole-4-carbonitrile
2092267-82-6 95%
1g
$1898.00 2023-12-19

Additional information on 2-(methylamino)-1,3-oxazole-4-carbonitrile

Introduction to 2-(methylamino)-1,3-oxazole-4-carbonitrile (CAS No. 2092267-82-6)

2-(methylamino)-1,3-oxazole-4-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2092267-82-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole class, characterized by a five-membered ring containing two oxygen and one nitrogen atom. The presence of a nitrile group and a methylamino substituent enhances its structural complexity and potential biological activity, making it a valuable scaffold for drug discovery and development.

The structure of 2-(methylamino)-1,3-oxazole-4-carbonitrile exhibits a unique arrangement of functional groups that contribute to its reactivity and interaction with biological targets. The nitrile group (-CN) is known for its ability to participate in hydrogen bonding and act as a bioisostere for carbonyl groups, which can be crucial for binding to specific enzymes or receptors. Meanwhile, the methylamino group (-NMe) introduces basicity and potential for further derivatization, allowing chemists to fine-tune the compound's properties for desired pharmacological effects.

In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that oxazole-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The chemical properties of 2-(methylamino)-1,3-oxazole-4-carbonitrile make it an attractive candidate for further investigation in these areas. For instance, the nitrile group can be hydrolyzed to form a carboxylic acid, while the methylamino group can undergo alkylation or acylation reactions, providing multiple pathways for structural diversification.

One of the most compelling aspects of 2-(methylamino)-1,3-oxazole-4-carbonitrile is its potential as a pharmaceutical intermediate. Researchers have explored its use in synthesizing more complex molecules with enhanced biological activity. For example, derivatives of this compound have been investigated for their ability to inhibit specific kinases or enzymes involved in cancer progression. The synthetic pathways involving this intermediate are versatile, allowing for the introduction of additional functional groups that can modulate pharmacokinetic and pharmacodynamic properties.

Recent advancements in computational chemistry have also shed light on the molecular interactions of 2-(methylamino)-1,3-oxazole-4-carbonitrile with biological targets. Molecular docking studies have shown that this compound can bind effectively to certain protein receptors, suggesting its potential as an inhibitor or modulator of these targets. These findings are particularly exciting because they provide a rational basis for designing novel therapeutics based on this scaffold.

The pharmacological evaluation of 2-(methylamino)-1,3-oxazole-4-carbonitrile has been ongoing in several research groups. Preliminary studies indicate that this compound exhibits promising activity against various disease models. For instance, it has shown efficacy in inhibiting the growth of certain cancer cell lines in vitro. Additionally, its ability to cross cell membranes suggests that it may have therapeutic potential in vivo. These early findings warrant further investigation into its mechanism of action and potential clinical applications.

From a chemical synthesis perspective, 2-(methylamino)-1,3-oxazole-4-carbonitrile can be prepared through multi-step reactions involving condensation and cyclization processes. The availability of high-quality starting materials and optimized synthetic routes has made it feasible to produce this compound on a larger scale for research purposes. This accessibility is crucial for conducting comprehensive studies on its biological activity and developing new derivatives.

The spectroscopic characterization of 2-(methylamino)-1,3-oxazole-4-carbonitrile has been instrumental in confirming its structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) have provided detailed insights into its molecular framework. These analytical data are essential for ensuring the consistency and reliability of experimental results in subsequent biological assays.

In conclusion, 2-(methylamino)-1,3-oxazole-4-carbonitrile (CAS No. 2092267-82-6) represents a promising candidate for pharmaceutical development due to its unique structural features and potential biological activities. Ongoing research continues to uncover new applications and synthetic strategies for this compound, positioning it as a valuable asset in the quest for novel therapeutics. As our understanding of its properties grows, so does the excitement about its future contributions to medicine and drug discovery.

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